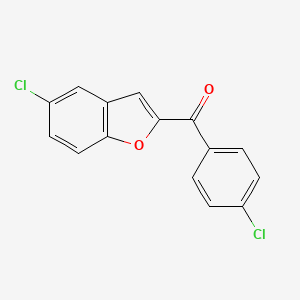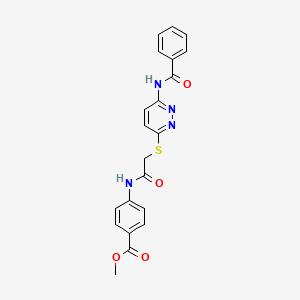
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-chlorobenzothiazole: Exhibits antifungal and antibacterial activities.
2-(4-morpholinyl)benzothiazole: Used in the development of anticancer drugs.
This compound stands out due to its unique combination of a chloro and ethyl group, which enhances its biological activity and specificity .
Propiedades
IUPAC Name |
4-chloro-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-10-4-3-5-13-14(10)18-16(21-13)19-15(20)11-6-8-12(17)9-7-11/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCUKSIUKCREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)


![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)


![2-(4-chlorophenoxy)-2-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide](/img/structure/B2733657.png)
![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)
